2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride is a chemical compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This compound features a benzimidazole ring with two methyl substituents at positions 4 and 5, along with an ethanamine group at position 2, forming a dihydrochloride salt. Benzimidazoles are known for their potential in medicinal chemistry, particularly in the development of pharmaceuticals due to their ability to interact with various biological targets.
The compound can be synthesized from readily available precursors, including o-phenylenediamine and carboxylic acids. The synthesis typically involves multiple steps that include the formation of the benzimidazole ring and subsequent modifications to introduce the ethanamine group and convert it into a dihydrochloride salt.
2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride is classified as:
The synthesis of 2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride typically involves several key steps:
The reactions typically require careful control of temperature and pH to ensure high yields and purity. Solvents such as ethanol or dimethyl sulfoxide may be employed during various stages of synthesis.
2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride can undergo various chemical reactions:
The conditions for these reactions vary; for instance, oxidation may require acidic conditions while reduction typically occurs under basic conditions.
The mechanism of action for 2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets within biological systems. The benzimidazole ring has been shown to bind to various enzymes and receptors, modulating their activity. This interaction can lead to either inhibition of enzyme activity or activation of signaling pathways, contributing to its potential therapeutic effects in treating diseases.
Relevant analyses have shown that this compound exhibits good thermal stability and solubility characteristics conducive for pharmaceutical applications .
2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride has several significant applications:
The benzimidazole nucleus represents a privileged scaffold in drug discovery, characterized by a fused bicyclic system consisting of benzene and imidazole rings. This structure is isosteric with naturally occurring purine nucleotides, enabling diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic contacts [2] [4]. The specific derivative 2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride (CAS: 1158292-10-4) features methyl substituents at the 4- and 5-positions of the benzimidazole core, coupled with an ethylamine side chain at the 2-position protonated as a dihydrochloride salt [1]. The methyl groups enhance electron density and steric bulk, potentially influencing binding affinity and metabolic stability, while the ethylamine linker provides conformational flexibility and protonation sites for salt formation [3] [7].
Table 1: Structural Features of Representative Benzimidazole Derivatives
Compound | Substitution Pattern | Key Structural Modifications | Biological Implications |
---|---|---|---|
2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine | 4,5-dimethyl; 2-ethylamine | Methyl groups at 4,5-positions; ethylamine linker at C2 | Enhanced hydrophobic interactions; protonatable nitrogen for solubility and target engagement |
Omeprazole | 5-methoxy; 6-methyl; 2-[(pyridin-2-yl)methylsulfinyl] | Sulfoxide moiety; pyridine ring | Proton pump inhibition via acid conversion |
Veliparib | 2-[(R)-2-(pyrrolidin-1-yl)methyl]-1H-benzimidazole-4-carboxamide | Carboxamide group; pyrrolidinylmethyl | PARP enzyme inhibition via NAD+ site competition |
Galeterone | 17-(1H-benzimidazole-1-yl)androsta-5,16-diene-3β-ol | Steroidal backbone fused to benzimidazole | Androgen receptor antagonism and CYP17 inhibition |
The synthesis of substituted benzimidazoles historically involved harsh conditions, but modern green approaches employ catalytic methods (e.g., Er(OTf)₃, montmorillonite K10) under microwave irradiation or solvent-free conditions to improve sustainability [7]. The dihydrochloride salt form of 2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine enhances water solubility, facilitating biological testing and formulation, as evidenced by its cold-chain transportation requirements [1].
Benzimidazole derivatives demonstrate remarkable polypharmacology, with documented activities against infectious diseases, cancer, cardiovascular disorders, and metabolic conditions [2] [4]. The dimethyl substitution pattern in 2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride may confer specificity for particular biological targets:
Anticancer Applications: Benzimidazole derivatives function as tubulin polymerization inhibitors (e.g., nocodazole analogs), DNA intercalators, topoisomerase inhibitors, and kinase modulators [3] [4]. Compounds with 2-alkylaminomethyl substitutions exhibit enhanced activity against cancer cell lines by promoting G2/M cell cycle arrest and apoptosis. Molecular docking studies confirm that derivatives with ethylamine linkers occupy the colchicine binding site of tubulin through hydrogen bonding and hydrophobic contacts [3].
Antimicrobial and Antiviral Activities: Structural analogs demonstrate efficacy against bacterial, fungal, and viral pathogens. The 4,5-dimethyl configuration may improve penetration through microbial membranes, while the ethylamine side chain enables interaction with nucleic acid targets [2] [5].
Receptor Modulation: Substituted benzimidazoles serve as histamine H1/H4 receptor dual ligands, CXCR4 inhibitors, and androgen receptor antagonists [2]. The protonatable nitrogen in the ethylamine chain of 2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine may facilitate ionic interactions with aspartate residues in G-protein-coupled receptors.
Table 2: Target Classes and Therapeutic Applications of Benzimidazole Derivatives
Target Class | Specific Targets | Therapeutic Indications | Representative Agents |
---|---|---|---|
Enzymes | Tubulin, Topoisomerase, PARP, Kinases (CK2, Pim1), HDACs | Oncology (solid tumors, leukemias) | Abemaciclib, Veliparib, Pracinostat |
Receptors | Histamine H1/H4, Androgen Receptor, CXCR4 | Inflammation, oncology, immunology | Astemizole, Galeterone, Balixafortide analogs |
DNA | Minor groove binding, Intercalation | Antimicrobial, oncology | Hoechst 33258 derivatives, DAPI analogs |
Ion Channels | TRPC6, Voltage-gated Na⁺ channels | CNS disorders, Pain management | BI-749327, Benzimidazole sodium channel blockers |
Recent patent literature reveals intensive development of benzimidazole-based therapeutics, including dual histamine H1/H4 receptor ligands (ES2807191T3), CXCR4 inhibitors (US20190322671A1), and kinase inhibitors (US10787420B2) [2]. While clinical data specific to 2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride is limited, structurally related compounds are advancing through clinical trials (e.g., Binimetinib: NCT04965818; Abemaciclib: NCT04003896) [4].
The ethylamine moiety (-CH₂-CH₂-NH₂) in 2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride serves multiple critical functions in pharmacological optimization:
Conformational Flexibility: The two-carbon chain enables optimal positioning of the protonatable amine for ionic interactions with aspartate/glutamate residues in target proteins. Molecular dynamics simulations demonstrate that ethylamine linkers adopt extended conformations when bound to tubulin's colchicine site, whereas shorter methylene chains restrict binding orientations [3].
Enhanced Solubility and Bioavailability: Protonation of the terminal amine (pKa ≈ 10-11) facilitates salt formation (e.g., dihydrochloride), significantly improving aqueous solubility compared to unsubstituted benzimidazoles. This property is crucial for in vivo pharmacokinetics and formulation development [1] [6].
Hydrogen Bonding Capacity: The primary amine serves as both hydrogen bond donor and acceptor, enabling interactions with protein backbone carbonyls and nucleic acid bases. Crystallographic studies of benzimidazole derivatives bound to DNA show ethylamine linkers forming bifurcated hydrogen bonds with thymine O2 and cytosine N3 atoms in the minor groove [3].
Table 3: Comparative Analysis of Linker Moieties in Benzimidazole-Based Bioactive Compounds
Linker Type | Representative Compound | Key Advantages | Potential Limitations |
---|---|---|---|
Ethylamine (-CH₂-CH₂-NH₂) | 2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine | Optimal length for receptor engagement; protonatable for solubility | Metabolic oxidation of amine; potential for off-target receptor interactions |
Methylene (-CH₂-) | 5-Chloro-2-methyl-1H-benzimidazole | Enhanced metabolic stability; reduced flexibility improves selectivity | Limited hydrogen bonding capacity; poor aqueous solubility |
Ether (-CH₂-O-CH₂-) | 3-(5-Chloro-1H-benzo[d]imidazol-2-yl)propan-1-ol | Improved hydrophilicity; H-bond acceptor sites | Susceptible to enzymatic cleavage; increased conformational flexibility may reduce potency |
Thioether (-CH₂-S-CH₂-) | Thiabendazole | Enhanced membrane permeability; resistance to oxidation | Potential for metabolic sulfoxidation; promiscuous binding |
Structure-activity relationship (SAR) studies indicate that elongation beyond two carbons (e.g., propylamine) or incorporation of rigid elements diminishes activity against specific targets like tubulin, likely due to steric constraints [3] [8]. The dihydrochloride salt form of 2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine provides stability for storage and handling, though the compound requires cold-chain transportation to maintain integrity [1]. Computational analyses predict favorable drug-like properties for this scaffold, including moderate logP values (2.1-2.5) and polar surface areas (50-60 Ų) conducive to cellular permeability [4].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5